molecular formula C9H12N2O B13042873 1-Amino-1-(3-aminophenyl)acetone

1-Amino-1-(3-aminophenyl)acetone

Katalognummer: B13042873
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: CYVBNARSACYXEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(3-aminophenyl)acetone is an organic compound characterized by the presence of both amino and ketone functional groups. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as chloroform and ethanol

Vorbereitungsmethoden

The synthesis of 1-Amino-1-(3-aminophenyl)acetone can be achieved through several methods. One common approach involves the base-catalyzed Claisen-Schmidt condensation reaction. In this method, an ethanolic solution of p-bromo benzaldehyde and 3,4-dimethoxy acetophenone is stirred for 4-5 hours in the presence of 10% potassium hydroxide . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and high yield.

Analyse Chemischer Reaktionen

1-Amino-1-(3-aminophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-amino-1-(3-aminophenyl)ethanol.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(3-aminophenyl)acetone has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-Amino-1-(3-aminophenyl)acetone exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-(3-aminophenyl)acetone can be compared with other similar compounds, such as:

    1-Amino-1-(4-aminophenyl)acetone: Similar structure but with the amino group in the para position.

    1-Amino-1-(2-aminophenyl)acetone: Similar structure but with the amino group in the ortho position.

    1-Amino-1-(3-methoxyphenyl)acetone: Similar structure but with a methoxy group instead of an amino group.

The uniqueness of this compound lies in the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

1-amino-1-(3-aminophenyl)propan-2-one

InChI

InChI=1S/C9H12N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,10-11H2,1H3

InChI-Schlüssel

CYVBNARSACYXEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=CC=C1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.